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molecular formula C11H16O4 B1315555 Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate CAS No. 15448-76-7

Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate

Cat. No. B1315555
M. Wt: 212.24 g/mol
InChI Key: UBGSPDWVUMFEAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962629B2

Procedure details

To a solution of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (2.00 g, 9.44 mmol, as prepared in Aust. J. Chem., 1985, 38, 1705-18) in MeOH (47 mL) was added KOH (0.475 g, 8.46 mmol) and water (2.5 mL). The reaction was stirred at reflux for about 16 h and then cooled to room temperature and concentrated to dryness under reduced pressure. Water (25 mL) was added to the remaining residue and the mixture was extracted with Et2O (2×25 mL). The aqueous layer was acidified to about pH 4 using aqueous 6 N HCl and was extracted with DCM (3×20 mL). The combined DCM extracts were dried over anhydrous MgSO4, filtered, and concentrated to provide 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid as an off-white solid (1.19 g, 71%): 1H NMR (400 MHz, DMSO-d6) δ 12.19 (s, 1H), 3.61 (s, 3H), 1.92 (d, J=6.6 Hz, 4H), 1.76 (s, 2H), 1.65-1.54 (m, 4H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.475 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
47 mL
Type
solvent
Reaction Step One
Name
4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]12([C:12]([O:14]C)=[O:13])[CH2:7][C:4]([C:8]([O:10][CH3:11])=[O:9])([CH2:5][CH2:6]1)[CH2:3][CH2:2]2.[OH-].[K+].O>CO>[CH3:11][O:10][C:8]([C:4]12[CH2:7][C:1]([C:12]([OH:14])=[O:13])([CH2:6][CH2:5]1)[CH2:2][CH2:3]2)=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C12(CCC(CC1)(C2)C(=O)OC)C(=O)OC
Name
Quantity
0.475 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
O
Name
Quantity
47 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
Water (25 mL) was added to the remaining residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with Et2O (2×25 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with DCM (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined DCM extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Type
product
Smiles
COC(=O)C12CCC(CC1)(C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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